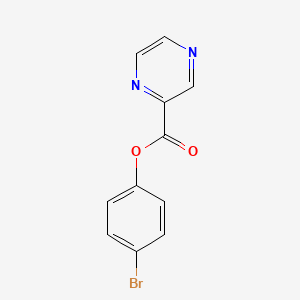
(4-Bromophenyl) pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl) pyrazine-2-carboxylate, also known as BPZ-2C, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPZ-2C belongs to the class of pyrazine carboxylates, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl) pyrazine-2-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. (4-Bromophenyl) pyrazine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell growth.
Biochemical and Physiological Effects
(4-Bromophenyl) pyrazine-2-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (4-Bromophenyl) pyrazine-2-carboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that (4-Bromophenyl) pyrazine-2-carboxylate has anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-Bromophenyl) pyrazine-2-carboxylate is its versatility as a building block for the synthesis of novel compounds with potential biological activity. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (4-Bromophenyl) pyrazine-2-carboxylate. One potential direction is the development of novel compounds based on (4-Bromophenyl) pyrazine-2-carboxylate that have improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of (4-Bromophenyl) pyrazine-2-carboxylate and its derivatives in more detail, in order to identify new targets for drug development. Additionally, the potential use of (4-Bromophenyl) pyrazine-2-carboxylate in the treatment of various diseases, such as cancer and inflammation, warrants further investigation.
Synthesemethoden
(4-Bromophenyl) pyrazine-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-bromobenzaldehyde with ethyl pyruvate to form 4-bromo-1,2-dihydropyrazine-2-carboxylate, which can then be oxidized to (4-Bromophenyl) pyrazine-2-carboxylate. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl) pyrazine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a building block for the synthesis of novel compounds with potential biological activity. (4-Bromophenyl) pyrazine-2-carboxylate has been used as a precursor for the synthesis of pyrazine-based inhibitors of enzymes involved in cancer and inflammation.
Eigenschaften
IUPAC Name |
(4-bromophenyl) pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRLJNKMXKLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) pyrazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)